molecular formula C14H20ClN3O3S B5223948 3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride

3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride

Cat. No.: B5223948
M. Wt: 345.8 g/mol
InChI Key: NYZARMMYRVLGPS-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a dimethylaminopropyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with 4-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis process and verify the identity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamino group can enhance the compound’s solubility and bioavailability. The thiazolidinone ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Dimethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride
  • 3-[3-(Dimethylamino)propyl]-2-(4-chlorophenyl)-1,3-thiazolidin-4-one;hydrochloride
  • 3-[3-(Dimethylamino)propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one;hydrochloride

Uniqueness

3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where electron transfer or specific binding interactions are required.

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S.ClH/c1-15(2)8-3-9-16-13(18)10-21-14(16)11-4-6-12(7-5-11)17(19)20;/h4-7,14H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZARMMYRVLGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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